molecular formula C10H12O4 B1312222 Ethyl 2-(3-hydroxyphenoxy)acetate CAS No. 68747-24-0

Ethyl 2-(3-hydroxyphenoxy)acetate

Cat. No.: B1312222
CAS No.: 68747-24-0
M. Wt: 196.2 g/mol
InChI Key: QSELHKIYIMPZOM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyphenoxy)acetate (CAS 68747-24-0) is an organic compound with the molecular formula C 10 H 12 O 4 and a molecular weight of 196.20 g/mol . This ester is part of the m -aryloxy phenol family, a class of compounds recognized as high-potential building blocks for synthesizing bioactive natural products and functional polymers . Its structure, featuring a phenoxyacetate backbone with a meta-hydroxy group on the aromatic ring, makes it a valuable synthon in various research fields. In synthetic chemistry, it serves as a key intermediate in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, following modern adaptations of classic methods like the Ullmann reaction for constructing complex aryl ethers . In materials science, derivatives of m -aryloxy phenols are extensively applied in the production of advanced plastics, adhesives, and coatings, where they impart enhanced thermal stability and act as antioxidants, ultraviolet absorbers, and flame retardants . Furthermore, its structural motif is investigated in medicinal chemistry for the development of novel pharmacologically active compounds, including potential treatments that target specific receptors in the central nervous system . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELHKIYIMPZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459775
Record name Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68747-24-0
Record name Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Phenoxyacetate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyacetate scaffold, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether oxygen, represents a quintessential "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and versatile chemical handles have enabled the exploration of a vast chemical space, leading to the discovery of compounds with a remarkably broad spectrum of biological activities.[1][2] Commercially successful drugs, including the anti-inflammatory agent Aceclofenac and the antihypertensive Tinnelic acid, feature this core structure, underscoring its therapeutic relevance.[1][2] This technical guide provides an in-depth review of the medicinal chemistry of phenoxyacetate derivatives, moving beyond a simple catalog of activities. We will dissect the causal relationships between structural modifications and biological outcomes across key therapeutic areas, including inflammation, oncology, and metabolic disorders. This document is intended for researchers and drug development professionals, offering field-proven insights into synthesis, structure-activity relationship (SAR) analysis, and mechanistic investigation, grounded in authoritative, verifiable references.

The Phenoxyacetate Scaffold: A Privileged Core in Drug Discovery

The phenoxyacetic acid core (C₈H₈O₃) is an O-phenyl derivative of glycolic acid.[1][2] Its utility in drug design stems from several key features:

  • Structural Rigidity and Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt favorable conformations within a biological target's binding site. The aromatic ring serves as a rigid anchor for presenting substituents in defined vectors.

  • Hydrogen Bonding Capability: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging in critical electrostatic interactions with basic amino acid residues like arginine or lysine in enzyme active sites or receptor ligand-binding domains.[3]

  • Synthetic Tractability: The most common synthetic route, a variation of the Williamson ether synthesis, is robust and amenable to a wide range of substituted phenols and haloacetic acid esters, facilitating the rapid generation of diverse compound libraries.[4][5][6]

These fundamental properties have established the phenoxyacetate moiety as a central structural component in numerous drug classes, targeting a wide array of biological pathways.[1][2]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The biological profile of a phenoxyacetate derivative is profoundly influenced by the substitution pattern on the aromatic ring.[7][8] The strategic placement of various functional groups dictates the compound's potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, but their utility is often limited by gastrointestinal side effects stemming from the inhibition of the constitutive COX-1 enzyme.[9] Consequently, a major focus has been the development of selective COX-2 inhibitors. The phenoxyacetic acid scaffold has proven to be an exceptional starting point for this endeavor.[4][9][10]

Causality in Design: The design of selective COX-2 inhibitors hinges on exploiting a key structural difference between the COX-1 and COX-2 active sites. COX-2 possesses a larger, more accommodating hydrophobic side pocket. Medicinal chemists have strategically appended bulky, hydrophobic groups to the phenoxyacetate core to specifically occupy this side pocket, thereby preventing binding to the more constricted COX-1 active site.

SAR Insights:

  • Aryl Substituents: The introduction of a second aryl group, often containing a halogen like bromine or chlorine, is a common strategy to enhance potency and selectivity.[4][10]

  • Hydrazone Linkers: Incorporating hydrazone or pyrazoline moieties has led to compounds with potent COX-2 inhibition and high selectivity indices.[9][11] For instance, pyrazoline-phenoxyacetic acid derivatives have demonstrated IC₅₀ values as low as 0.03 µM for COX-2, with selectivity indices exceeding 300.[9]

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Phenoxyacetate Derivatives

Compound IDKey Structural FeaturesCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Ref.) Pyrazole core0.05298.6[4][10]
Compound 5f p-Bromobenzohydrazide moiety0.07 ± 0.01133.34[4][10]
Compound 7b Phenylacetohydrazide moiety0.08 ± 0.01-[4][10]
Compound 6a Pyrazoline-phenoxyacetic acid0.03365.4[9]
Compound 6c Pyrazoline-phenoxyacetic acid0.03196.9[9]
Anticancer Agents: Diverse Mechanisms of Action

The phenoxyacetate scaffold has given rise to numerous compounds with potent cytotoxic effects against a range of cancer cell lines, including liver (HepG2), breast (MCF-7), and non-small-cell lung cancer (NSCLC).[12][13][14] The mechanisms are varied, highlighting the scaffold's versatility in targeting distinct cancer-related pathways.

Key Mechanisms & SAR:

  • Apoptosis Induction & PARP-1 Inhibition: Certain trichlorophenoxy acetamide derivatives have shown potent activity against HepG2 liver cancer cells, with IC₅₀ values as low as 1.43 µM.[12] Mechanistic studies revealed these compounds induce apoptosis and act as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[12]

  • Tubulin/AKT1 Dual-Targeting: In an innovative approach, modified podophyllotoxin (PPT) was linked to phenoxyacetate derivatives to create "twin drugs".[13] One such compound, D1-1, not only retained the tubulin-targeting ability of PPT but also gained strong AKT1 inhibitory action, leading to a synergistic anticancer effect in H1975 lung cancer cells with an IC₅₀ of 0.10 µM.[13]

  • PPARγ Partial Agonism: As discussed below, some phenoxyacetic acid analogues act as partial agonists of PPARγ. This interaction can inhibit the proliferation of colon cancer cells, demonstrating a link between metabolic regulation and oncology.[15]

  • General SAR: Across multiple studies, the presence of halogen substituents (e.g., chloro, fluoro) on the phenoxy ring is consistently associated with enhanced anticancer activity.[13][16][17]

Table 2: Anticancer Activity of Selected Phenoxyacetate Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound I HepG2 (Liver)1.43Apoptosis, PARP-1 Inhibition[12]
Compound I MCF-7 (Breast)7.43Apoptosis, PARP-1 Inhibition[12]
5-Fluorouracil (Ref.) HepG2 (Liver)5.32-[12]
D1-1 H1975 (Lung)0.10Tubulin/AKT1 Dual Inhibition[13]
Gefitinib (Ref.) H1975 (Lung)32.15-[13]
(S)-3 HT-29 (Colon)4.8 ± 0.35PPARγ Partial Agonism[2][15]
Modulators of Metabolic Pathways: PPAR and FFA1 Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors that are master regulators of lipid and glucose metabolism.[18][19] Free fatty acid receptor 1 (FFA1) is another key target, as its activation amplifies glucose-stimulated insulin secretion.[20] Phenoxyacetate derivatives have been successfully developed as potent agonists for these receptors, showing promise for the treatment of type 2 diabetes and dyslipidemia.[20][21][22]

SAR Insights:

  • PPARδ Partial Agonists: A series of phenoxyacetic acids were identified as potent and subtype-selective partial agonists of human PPARδ, with a solution-phase synthetic route enabling rapid SAR exploration.[21]

  • FFA1 Agonists: Chemical modification of a phenoxyacetic acid series, guided by ligand efficiency (LE) and ligand lipophilicity efficiency (LLE), led to the discovery of a potent FFA1 agonist with an EC₅₀ of 43.6 nM that improved hyperglycemia in diabetic mouse models.[20] Another study converted amide linkers in a phenoxyacetamide series to decrease molecular weight and lipophilicity, resulting in a lead compound with appreciable efficacy in glucose tolerance tests.[22]

Neuroactive Agents: Emerging Anticonvulsant Properties

Recent research has uncovered a compelling link between inflammation and epilepsy. This has spurred the investigation of potent anti-inflammatory compounds for anticonvulsant activity. A phenoxyacetic acid derivative, compound 7b, previously identified as a potent anti-inflammatory, demonstrated remarkable efficacy in seizure models.[11][23]

Key Findings:

  • In the pentylenetetrazol (PTZ)-induced seizure model, compound 7b provided 100% seizure protection with zero mortality, outperforming the standard drug valproic acid.[11]

  • Mechanistic studies showed that it significantly reduced neuroinflammatory cytokines (TNF-α, IL-6), attenuated excitotoxic glutamate accumulation, and suppressed glial activation markers in the hippocampus.[11]

  • Importantly, high-dose administration did not induce hepatic, renal, or cardiac toxicity, highlighting a strong safety profile.[11][23]

Synthetic Strategies

The construction of phenoxyacetate libraries generally follows a convergent and highly adaptable synthetic plan. The core scaffold is typically assembled via O-alkylation of a substituted phenol, followed by derivatization of the resulting carboxylic acid or ester.

General Synthetic Scheme

The most prevalent method involves the reaction of a substituted phenol (I) with an α-haloacetate ester, such as ethyl bromoacetate (II), under basic conditions to yield the ethyl phenoxyacetate derivative (III). Subsequent hydrolysis of the ester furnishes the target phenoxyacetic acid (IV), which can be further modified.[4][10]

G General Synthesis of Phenoxyacetic Acids cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Further Derivatization (Optional) Phenol Substituted Phenol (I) Base Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Phenol->Base EBA Ethyl Bromoacetate (II) EBA->Base Ester Ethyl Phenoxyacetate Derivative (III) Base->Ester Heat Hydrolysis Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H₂O) Then Acid Workup (HCl) Ester->Hydrolysis Acid Phenoxyacetic Acid (IV) Coupling Coupling Agents (EDC, HATU) or Acyl Chloride Formation Acid->Coupling Hydrolysis->Acid Derivatives Amides, Esters, Hydrazides, etc. Coupling->Derivatives

Caption: General synthetic route for phenoxyacetic acid derivatives.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols are representative of the synthesis and evaluation of this compound class.

Protocol: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This protocol is adapted from methodologies used in the synthesis of precursors for anti-mycobacterial and anti-inflammatory agents.[4][24] It illustrates the core Williamson ether synthesis and subsequent hydrolysis.

Objective: To synthesize a key phenoxyacetic acid intermediate for further derivatization.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate, Diethyl ether, Hexane (for extraction and chromatography)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.52 g, 10 mmol), anhydrous K₂CO₃ (2.76 g, 20 mmol), and 100 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • After completion, cool the mixture to room temperature and filter to remove K₂CO₃.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in 50 mL of ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by flash column chromatography if necessary.

Step 2: Hydrolysis to 2-(4-formyl-2-methoxyphenoxy)acetic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol (40 mL) and a 1M aqueous solution of NaOH (20 mL, 20 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester spot by TLC.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Self-Validation:

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Purity Assessment: Determine the melting point and assess purity using HPLC.

Protocol: In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation Assay)

This protocol, adapted from established methods, provides a rapid and reliable way to screen compounds for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[25]

Objective: To evaluate the ability of synthesized phenoxyacetate derivatives to inhibit protein denaturation.

Materials:

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Diclofenac sodium (as a reference standard)

  • Synthesized test compounds

  • DMSO (for dissolving compounds)

  • Spectrophotometer (UV-Visible)

Procedure:

  • Prepare stock solutions (1000 µg/mL) of the test compounds and diclofenac sodium in DMSO.

  • The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200, 400 µg/mL).

  • Prepare a control solution by adding 2 mL of vehicle (DMSO) instead of the test compound.

  • Incubate all mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer. Use PBS as the blank.

  • Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of denaturation) by plotting a graph of concentration versus percentage inhibition.

Integrated Drug Discovery Workflow

The development of phenoxyacetate derivatives follows an iterative cycle of design, synthesis, and testing. This workflow is crucial for systematically optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and drug-like properties.

G SAR-Guided Lead Optimization Workflow A Identify Hit Compound (e.g., from screening or literature) B In Silico Analysis (Docking, QSAR, ADMET prediction) A->B Analyze C Design Analogue Library (Vary substituents, linkers, etc.) B->C Hypothesize D Chemical Synthesis (Parallel or individual synthesis) C->D Implement E Structural Confirmation (NMR, MS, Purity Analysis) D->E Validate F Primary Biological Assay (e.g., In Vitro COX-2 IC₅₀) E->F Test G Analyze SAR Data (Relate structural changes to activity) F->G Correlate H Secondary/Functional Assays (Cell-based assays, selectivity) F->H Prioritize Hits G->C Iterate/Refine Design I Lead Candidate Selection (Potent, selective, good properties) H->I Select J In Vivo Efficacy & Toxicology (Animal models) I->J Advance

Caption: Iterative workflow for lead optimization of phenoxyacetate derivatives.

Mechanism Spotlight: PPARγ Signaling Pathway

Several phenoxyacetate derivatives exert their anticancer and metabolic effects by modulating the PPARγ signaling pathway.[15] As ligand-activated transcription factors, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[15] Partial agonists can be particularly valuable as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists.

G Modulation of PPARγ Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand Phenoxyacetate Derivative (Ligand) PPAR PPARγ Ligand->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (on Target Gene DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Regulates Response Biological Response (e.g., Cell Cycle Arrest, Metabolic Regulation) Transcription->Response

Caption: Ligand activation of the PPARγ nuclear receptor pathway.

Conclusion and Future Perspectives

The phenoxyacetate scaffold continues to be a remarkably fruitful platform for drug discovery. Its synthetic simplicity and structural versatility have allowed for extensive exploration, yielding potent and selective modulators for a diverse range of biological targets. The recent discovery of derivatives with potent anticonvulsant activity underscores that the full therapeutic potential of this scaffold may still be untapped.[11][23]

Future research should focus on several key areas:

  • Multi-target Ligands: Designing single molecules that can modulate multiple related targets, such as the dual tubulin/AKT1 inhibitors, could lead to synergistic therapies for complex diseases like cancer.[13]

  • Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, a systematic focus on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for translating these findings into clinical candidates.

  • Exploring New Therapeutic Areas: The proven anti-inflammatory and neuro-modulatory effects suggest potential applications in other neurodegenerative diseases where neuroinflammation plays a key role.

By combining rational, structure-based design with efficient synthetic strategies and robust biological evaluation, the phenoxyacetate core will undoubtedly continue to generate novel and impactful therapeutic agents.

References

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed.
  • Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011, April 15). PubMed.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Phenoxy acetic acid patented technology retrieval search results. (n.d.).
  • Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. (2023, July 3).
  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. (n.d.). PubMed.
  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2025, December 29).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Deriv
  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). PMC.
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (n.d.).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006, September 1). PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). PMC.
  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. (2019, April 1). PMC.
  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.). PubMed.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2025, August 6).
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (n.d.).
  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI.
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PMC.
  • PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. (n.d.). PMC.

Sources

Thermodynamic Stability & Degradation Kinetics of Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical assessment of the thermodynamic and kinetic stability of Ethyl 2-(3-hydroxyphenoxy)acetate . As a bifunctional intermediate containing both a phenolic hydroxyl group and an aliphatic ester moiety, this molecule presents a dual-failure mode profile: hydrolytic instability (ester cleavage) and oxidative degradation (phenolic oxidation).

This whitepaper moves beyond static data, offering a first-principles analysis of the molecule’s structural vulnerabilities and detailing the specific experimental protocols required to establish its shelf-life and processing limits under ICH Q1A(R2) guidelines.

Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior of Ethyl 2-(3-hydroxyphenoxy)acetate, we must deconstruct its functional groups and their electronic interactions.

Functional GroupStability RiskMechanism of Degradation
Ethyl Ester High Susceptible to hydrolysis (acid/base catalyzed). The ester bond (

for hydrolysis) is thermodynamically unstable relative to the carboxylic acid and alcohol products in the presence of water.
Phenolic Ether Low The ether linkage (Ar-O-C) is chemically robust and generally stable to hydrolysis under standard conditions.
Phenol (3-OH) Moderate Susceptible to oxidation to quinones, particularly at pH > pKa (~10) or in the presence of trace metal ions.
Electronic Effects on Hydrolysis

The 3-hydroxyphenoxy substituent acts as an electron-withdrawing group (EWG) via the inductive effect (-I) of the oxygen atom. This withdraws electron density from the


-carbon, making the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions compared to a simple aliphatic ester (e.g., ethyl acetate).

Degradation Mechanisms & Visualizations[1]

Primary Failure Mode: Base-Catalyzed Hydrolysis ( )

The most critical thermodynamic instability arises from the ester linkage. In aqueous or humid environments, the molecule undergoes hydrolysis.[1] The base-catalyzed mechanism is irreversible and kinetically dominant.

Mechanism Description:

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide group is eliminated, reforming the carbonyl.

  • Deprotonation: The resulting acid is immediately deprotonated by the ethoxide, driving the reaction to completion.

HydrolysisMechanism Figure 1: BAc2 Hydrolysis Pathway. The rate-limiting step is the formation of the tetrahedral intermediate. Reactant Ethyl 2-(3-hydroxyphenoxy)acetate (Ester) TS Tetrahedral Intermediate (High Energy) Reactant->TS + OH- (Nucleophilic Attack) Products 2-(3-hydroxyphenoxy)acetic acid + Ethanol TS->Products Elimination of EtO-

Secondary Failure Mode: Oxidative Coupling

The 3-hydroxyl group on the benzene ring renders the molecule sensitive to oxidative stress. Unlike para-substituted phenols which easily form quinones, the meta-substituted (3-hydroxy) isomer is less prone to direct quinone formation but can undergo radical coupling reactions, leading to colored dimers and polymerization.

Experimental Framework: Stability Determination

As specific thermodynamic constants for this intermediate are often proprietary or batch-dependent, the following self-validating protocols must be used to generate the data.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Methodology:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[2] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, RT, 1 hour (Expect rapid degradation).

    • Oxidation: 3%

      
      , RT, 24 hours.
      
    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

  • Acceptance: Mass balance > 95% (Sum of assay + impurities).

Protocol B: Arrhenius Kinetics for Shelf-Life Prediction

Objective: Extrapolate shelf-life (


) at 25°C using accelerated thermal data.

Theory: The reaction rate constant


 follows the Arrhenius equation:


Where

is the activation energy and

is the frequency factor.[3]

Step-by-Step Workflow:

  • Incubation: Store samples at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: Pull samples at

    
     months.
    
  • Plotting: Plot

    
     vs. Time to determine order (First-order expected for ester hydrolysis).
    
  • Calculation:

    • Determine rate constant

      
       for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculate slope

      
      .
      
    • Extrapolate

      
       (rate at 25°C).
      
    • Calculate Shelf Life:

      
      .
      

StabilityWorkflow Figure 2: Stability Testing Decision Tree based on ICH Q1A(R2) Guidelines. cluster_0 ICH Stress Conditions Start Start: Pure API Batch Cond1 Long Term 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Cond3 Stress 60°C (Thermal) Start->Cond3 Analysis HPLC Analysis (Assay & Impurities) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Is Degradation > 5%? Analysis->Decision Arrhenius Calculate Ea via Arrhenius Plot Decision->Arrhenius No (Stable) Reformulate Reformulate (Buffer/Antioxidant) Decision->Reformulate Yes (Unstable) ShelfLife Define Shelf Life (Exp. Date) Arrhenius->ShelfLife

Formulation & Handling Implications[5][6][7][8][9]

pH Control

Due to the ester's susceptibility to specific base catalysis, formulation buffers must be maintained slightly acidic to neutral (pH 4.5 – 6.0). Avoid phosphate buffers > pH 7.0, as phosphate can act as a general base catalyst.

Antioxidant Protection

The 3-hydroxy group requires protection from auto-oxidation.

  • Recommendation: Add 0.1% w/w Sodium Metabisulfite (aqueous) or BHT (non-aqueous) if stress testing reveals oxidative degradation.

  • Inert Atmosphere: Store bulk material under Nitrogen or Argon blanket.

Thermal Processing
  • Melting Point: While specific data varies by crystal form, similar phenoxy esters melt between 40–70°C.

  • Processing Limit: Do not exceed 50°C during drying or formulation compounding to prevent accelerated hydrolysis or transesterification.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Classic text establishing hydrolysis kinetics of esters).

  • Larson, R. A., & Weber, E. J.Reaction Mechanisms in Environmental Organic Chemistry.
  • FDA Guidance for Industry. ANDAs: Stability Testing of Drug Substances and Products.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Basis for Arrhenius protocols).[5][6][7][8]

Sources

Methodological & Application

Using Ethyl 2-(3-hydroxyphenoxy)acetate as a building block in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Ethyl 2-(3-hydroxyphenoxy)acetate (CAS: Derivative of Resorcinol series), a bifunctional building block offering two distinct orthogonal reactivity vectors: a nucleophilic phenol and an electrophilic ester. This "dual-warhead" architecture makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of 1,3,4-oxadiazoles (via the ester) and 7-substituted coumarins (via the phenol).

This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers aiming to incorporate this moiety into larger bioactive heterocycles.

Chemical Profile & Reactivity Map

The Molecule

The structure consists of a resorcinol backbone mono-alkylated with an ethyl acetate group. This desymmetrization of resorcinol creates a versatile platform.

PropertySpecification
IUPAC Name Ethyl 2-(3-hydroxyphenoxy)acetate
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Functionality A Phenolic -OH (C3): Nucleophilic, directs EAS (ortho/para), susceptible to Pechmann condensation.
Key Functionality B Ethyl Ester (C1-linker): Electrophilic, precursor to hydrazides, acids, and heterocycles.
Solubility Soluble in EtOH, MeOH, DCM, Ethyl Acetate. Sparingly soluble in water.
Reactivity Architecture (Logic Diagram)

ReactivityMap Center Ethyl 2-(3-hydroxyphenoxy)acetate Phenol Phenol (-OH) Vector Center->Phenol Ester Ester (-COOEt) Vector Center->Ester Coumarin Coumarins (via Pechmann) Phenol->Coumarin + β-Keto Esters (Acid Cat.) Ether Diaryl Ethers (via SN2/Chan-Lam) Phenol->Ether + R-X (Base) Hydrazide Acyl Hydrazide Ester->Hydrazide + N2H4·H2O Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole + POCl3 / R-COOH Triazole 1,2,4-Triazoles Hydrazide->Triazole + CS2 / KOH

Figure 1: Orthogonal reactivity pathways available for the scaffold. The phenol allows for ring fusion (coumarins), while the ester allows for chain extension or heterocyclization (oxadiazoles).

Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: Creating lipophilic electron-transporting moieties or anti-inflammatory pharmacophores. Mechanism: The ester is first converted to a hydrazide, which undergoes cyclodehydration with a carboxylic acid or CS₂.

Protocol A: Hydrazide Formation (Intermediate)

Critical Step: This reaction must be monitored to prevent hydrolysis of the ester to the acid, which is a dead-end byproduct in this specific workflow.

  • Dissolution: Dissolve 10 mmol (1.96 g) of Ethyl 2-(3-hydroxyphenoxy)acetate in 20 mL of absolute ethanol.

  • Reagent Addition: Add Hydrazine Hydrate (80% or 99%) in excess (40 mmol, ~2.0 mL) dropwise at room temperature.

    • Why Excess? To drive the equilibrium toward the hydrazide and prevent the formation of the symmetrical dimer (di-hydrazide).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear; the hydrazide (lower R_f) will appear.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • The hydrazide often precipitates as white crystals.

    • Filter and wash with cold ethanol.[1]

    • Yield Expectation: 75–85%.[1]

    • Validation: IR spectrum should show disappearance of ester C=O (1735 cm⁻¹) and appearance of amide C=O (~1660 cm⁻¹) and NH/NH₂ bands (3200–3300 cm⁻¹).

Protocol B: Cyclization to 1,3,4-Oxadiazole (2-mercapto analog)
  • Mixing: Dissolve the hydrazide (5 mmol) in ethanol (15 mL).

  • Base Activation: Add KOH (5 mmol) dissolved in minimal water.

  • Reagent: Add Carbon Disulfide (CS₂, 10 mmol) slowly.

  • Reflux: Reflux for 8–12 hours until H₂S evolution ceases (lead acetate paper test).

  • Workup: Acidify with dilute HCl to pH 2–3. The oxadiazole-2-thiol derivative will precipitate. Recrystallize from ethanol.

Application 2: Synthesis of 7-Substituted Coumarins

Target: Fluorescent probes or anticoagulant scaffolds. Mechanism: Pechmann Condensation .[2][3][4] The free phenol at position 3 (meta) is activated for electrophilic attack. The directing effect of the ether oxygen at position 1 and the hydroxyl at position 3 directs the cyclization to the position para to the hydroxyl (position 4 of the benzene ring), forming a 7-substituted coumarin.

Protocol C: Pechmann Condensation

Reagents: Ethyl 2-(3-hydroxyphenoxy)acetate (Phenol source), Ethyl Acetoacetate (Carbonyl source), Sulfuric Acid (Catalyst).

  • Preparation: In a round-bottom flask, mix 10 mmol of Ethyl 2-(3-hydroxyphenoxy)acetate and 10 mmol of Ethyl Acetoacetate.

  • Catalysis: Cool the mixture to 0°C. Add concentrated H₂SO₄ (5 mL) dropwise with vigorous stirring.

    • Caution: Exothermic.[1] Keep temperature below 10°C to prevent charring/polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: If the mixture is too viscous, a small amount of acetic acid can be used as a solvent, but solvent-free provides higher yields.

  • Quenching: Pour the reaction mixture over crushed ice (~100 g) with stirring.

  • Precipitation: The coumarin derivative (Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate) should precipitate as a solid.

  • Purification: Filter the solid. Wash with water to remove acid. Recrystallize from ethanol.

Structural Validation (Self-Validating System)

To confirm the coumarin ring formation:

  • Fluorescence: Dissolve a trace amount in ethanol. Under UV light (365 nm), the product should exhibit strong blue fluorescence (characteristic of 7-alkoxycoumarins).

  • NMR Diagnostic: Look for the disappearance of the phenolic proton (~9.5 ppm) and the appearance of the alkene proton of the coumarin lactone ring (typically ~6.1 ppm, singlet).

Experimental Workflow Diagram

Workflow cluster_0 Pathway A: Oxadiazole Synthesis cluster_1 Pathway B: Coumarin Synthesis Start Start: Ethyl 2-(3-hydroxyphenoxy)acetate StepA1 React with Hydrazine Hydrate (Reflux EtOH, 4h) Start->StepA1 StepB1 Mix with Ethyl Acetoacetate (Cool to 0°C) Start->StepB1 StepA2 Isolate Hydrazide (Check IR: 1660 cm-1) StepA1->StepA2 StepA3 Cyclize with CS2/KOH (Reflux 12h) StepA2->StepA3 EndA Product: 5-substituted-1,3,4-oxadiazole-2-thiol StepA3->EndA StepB2 Add conc. H2SO4 (Pechmann Condensation) StepB1->StepB2 StepB3 Quench on Ice (Precipitation) StepB2->StepB3 EndB Product: 7-(ethoxycarbonylmethoxy)-4-methylcoumarin StepB3->EndB

Figure 2: Step-by-step workflow for the two primary heterocyclic transformations.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Hydrazide Step Formation of symmetric di-hydrazide.Increase Hydrazine Hydrate ratio to at least 4:1 relative to the ester.
Oily Product in Pechmann Incomplete cyclization or impurities.[5]Triturate the oil with cold ether or hexane to induce crystallization. If persistent, use column chromatography (Hexane:EtOAc).
Charring during H₂SO₄ addition Temperature spike.[5]Ensure internal temperature stays <10°C during acid addition. Add acid slower.
Regioselectivity Issues Competitive cyclization sites.In resorcinol derivatives, position 4 (between OH groups) is sterically hindered. Cyclization almost exclusively occurs at position 6 (para to the ether, ortho to the phenol), yielding the 7-substituted coumarin.

References

  • Pechmann Condensation Mechanism & Scope

    • Title: Synthesis of coumarin derivatives by Pechmann condensation.[2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Hydrazide to Oxadiazole Conversion

    • Title: Synthesis of 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents.[6][7][8]

    • Source: Indian Journal of Chemistry / SciSpace.
    • URL:[Link]

  • Title: Process for preparation of resorcinol derivatives (Patent US20080167313).
  • Biological Activity of Phenoxyacetic Acid Derivatives

    • Title: Synthesis and biological assessment of 1,3,4-oxadiazole substituted deriv
    • Source: Journal of Chemistry (Hindawi).
    • URL:[Link]

Sources

Application Note: Scalable Preparation of Ethyl 2-(3-hydroxyphenoxy)acetate

[1]

Executive Summary

This guide details a scalable, high-fidelity protocol for the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate , a critical intermediate in the synthesis of pharmaceuticals, including agrochemicals and enzyme inhibitors.

The primary synthetic challenge is selectivity . Resorcinol contains two chemically equivalent hydroxyl groups. Standard alkylation conditions often lead to significant formation of the bis-alkylated byproduct (diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate), which is difficult to separate on a large scale. This protocol utilizes a stoichiometrically controlled Williamson Ether Synthesis to maximize mono-alkylation, coupled with a chemically logical workup that eliminates the need for chromatographic purification.

Critical Process Parameters (CPP) & Reaction Logic

The Selectivity Challenge

The reaction follows an

  • Starting Material: Resorcinol (

    
    )
    
  • Product: Mono-ether phenol (

    
    )
    
  • Impurity: Bis-ether (Neutral)

Process Control Strategy:

  • Stoichiometry: We employ a 3.0 molar equivalent excess of Resorcinol. By statistically saturating the reaction with the starting diol, the probability of the alkylating agent encountering a mono-product molecule (to form the bis-impurity) is minimized.

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH). Its heterogeneous nature in acetone provides a "buffered" release of the phenoxide anion, preventing runaway double deprotonation.
    
  • Addition Rate: Slow addition of Ethyl Bromoacetate ensures the concentration of the alkylating agent remains low relative to the nucleophile.

Reaction Pathway Diagram

ReactionPathwayResorcinolResorcinol(Excess 3.0 eq)IntermediateMono-AnionIntermediateResorcinol->IntermediateDeprotonationBaseK2CO3 / Acetone(Heterogeneous Base)Base->IntermediateAlkylatingAgentEthyl Bromoacetate(1.0 eq, Slow Add)TargetTARGET:Ethyl 2-(3-hydroxyphenoxy)acetate(Mono-product)AlkylatingAgent->TargetIntermediate->Target+ Alkylating AgentByproductIMPURITY:Bis-alkylated etherTarget->ByproductOver-alkylation(Suppressed by Excess Resorcinol)

Figure 1: Reaction pathway highlighting the competitive over-alkylation step (dotted red line) which is suppressed by process conditions.

Experimental Protocol (Scalable)

Scale: 100 mmol (Theoretical Yield basis) Expected Yield: 75-85% (Isolated) Purity: >98% (HPLC/NMR)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
Resorcinol 110.113.033.0 gNucleophile (Excess)
Ethyl Bromoacetate 167.001.016.7 g (11.1 mL)Electrophile (Limiting)
Potassium Carbonate 138.211.216.6 gBase (Anhydrous)
Acetone SolventN/A250 mLSolvent (Polar Aprotic)
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Charge Resorcinol (33.0 g) and Acetone (200 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (16.6 g) in a single portion. The mixture will appear as a white suspension.

    • Note: Ensure K2CO3 is finely ground/powdered to maximize surface area.

Step 2: Controlled Reaction
  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Dilute Ethyl Bromoacetate (16.7 g) with Acetone (50 mL) in the addition funnel.

  • Critical Step: Add the Ethyl Bromoacetate solution dropwise over 60 minutes while maintaining reflux.

    • Why: High dilution and slow addition prevent localized high concentrations of electrophile, favoring the mono-reaction.

  • After addition is complete, maintain reflux for an additional 4-6 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). Resorcinol (

      
      ) will remain; Product (
      
      
      ) should appear; Bis-product (
      
      
      ) should be minimal.
Step 3: Workup & Purification (The "Solubility Switch")

This workup exploits the extreme water solubility of Resorcinol to remove the 200% excess without chromatography.

  • Filtration: Cool reaction to room temperature.[2] Filter off the solid inorganic salts (KBr, excess K2CO3). Rinse the filter cake with minimal acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

  • Partition: Dissolve the oil in Ethyl Acetate (150 mL) .

  • Wash Cycle (Crucial):

    • Wash 1: Water (100 mL).[2] Removes bulk Resorcinol.

    • Wash 2: Water (100 mL).[2] Removes trace Resorcinol.

    • Wash 3: Brine (50 mL). Dries organic layer.[1][2][3]

  • Drying: Dry the organic phase over Anhydrous

    
    , filter, and concentrate.
    
  • Final Polish: The resulting oil is typically >95% pure. If higher purity is required, recrystallize from Toluene/Hexane or perform high-vacuum distillation.

Purification Logic & Workflow

The following diagram illustrates the separation logic, ensuring the removal of the specific impurities inherent to this synthesis.

PurificationLogicCrudeCrude Mixture:Product + Excess Resorcinol + SaltsFiltrationStep 1: FiltrationCrude->FiltrationSolidsSolid Waste:KBr, K2CO3Filtration->SolidsFiltrateFiltrate:Organics in AcetoneFiltration->FiltratePartitionStep 2: Partition(EtOAc / Water)Filtrate->PartitionEvaporate AcetoneRedissolve in EtOAcAqLayerAqueous Layer:EXCESS RESORCINOLPartition->AqLayerResorcinol ishighly water solubleOrgLayerOrganic Layer:Product + Trace Bis-etherPartition->OrgLayerFinalFinal Product:Ethyl 2-(3-hydroxyphenoxy)acetateOrgLayer->FinalDry & Concentrate

Figure 2: Purification workflow relying on the differential solubility of Resorcinol vs. the Mono-ether product.

Safety & Handling (E-E-A-T)

  • Ethyl Bromoacetate: A potent lachrymator (tear gas agent) and alkylating agent.

    • Protocol: All transfers must occur in a functioning fume hood. Neutralize spills immediately with dilute ammonia or aqueous thiosulfate.

  • Resorcinol: Skin irritant and potential endocrine disruptor. Wear nitrile gloves and long sleeves.

  • Waste Disposal: The aqueous washings contain significant amounts of phenols (resorcinol). Do not pour down the drain; dispose of as aqueous organic waste.

References

  • General Methodology for Phenol Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis conditions).
  • Specific Application in Pharmaceutical Synthesis

    • Preparation of phenoxyacetic acid derivatives.[4][6][7] World Intellectual Property Organization, Patent WO2006091671. Available at:

  • Selectivity Studies (Analogous Chemistry)
  • Safety Data

    • PubChem. Ethyl bromoacetate - Compound Summary. National Library of Medicine. Available at: [Link]

Application Note: Chemoselective Esterification of 3-Hydroxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the esterification of 3-hydroxyphenoxyacetic acid (3-HPAA) .

Executive Summary

The esterification of 3-hydroxyphenoxyacetic acid presents a classic chemoselectivity challenge in organic synthesis: distinguishing between two nucleophilic sites—the phenolic hydroxyl group (


) and the carboxylic acid (

). While the carboxylic acid is the target for esterification, the phenolic moiety is susceptible to competitive acylation (forming phenolic esters) or alkylation (forming ethers) if reaction conditions are not rigorously controlled.

This guide details three validated protocols to achieve high-yield ester synthesis while preserving the phenolic functionality. We prioritize Acid-Catalyzed Alcoholysis (Fischer/In-situ Acid Chloride) for simple esters and Steglich Coupling for complex, acid-labile alcohols.

Strategic Analysis: The "Dual-Nucleophile" Challenge

The substrate, 3-hydroxyphenoxyacetic acid, contains an ether linkage which increases the acidity of the carboxylic acid relative to acetic acid (Inductive effect of oxygen).

Chemical Properties
PropertyValue (Approx.)Implication for Synthesis
Structure 3-HO-C₆H₄-O-CH₂-COOHEther linkage is stable to mild acid/base.
Carboxyl

~3.17Deprotonates first. Good nucleophile in base.
Phenol

~9.9Deprotonates second. Excellent nucleophile (Phenoxide).
Nucleophilicity Phenoxide > Carboxylate > PhenolIn basic conditions, Phenoxide dominates (Risk of Etherification).
Decision Matrix (DOT Diagram)

The following decision tree illustrates the selection logic for the appropriate esterification technique.

EsterificationStrategy Start Target: 3-HPAA Ester Simple Simple Alcohol? (MeOH, EtOH, iPrOH) Start->Simple Low Cost/Scale-up Complex Complex/Labile Alcohol? Start->Complex High Value/Sensitive AcidCat Method A: Acid-Catalyzed (Fischer / SOCl₂) Simple->AcidCat Preferred Coupling Method B: Steglich (DCC/EDC + DMAP) Complex->Coupling Protect Is Phenol Protection Required? Coupling->Protect Direct Direct Coupling (Risk of Polymerization) Protect->Direct No (Not Recommended) ProtectedRoute Protect Phenol (TBS/Bn) -> Couple -> Deprotect Protect->ProtectedRoute Yes (High Yield)

Figure 1: Strategic selection of esterification method based on alcohol complexity and risk tolerance.

Protocol A: Modified Fischer Esterification (In-Situ Acid Chloride)

Best for: Methyl, Ethyl, and Isopropyl Esters. Mechanism: Thermodynamic control. The phenol is too weakly nucleophilic to react with the alcohol under acidic conditions, ensuring 100% chemoselectivity for the carboxyl group.

Reagents
  • Substrate: 3-Hydroxyphenoxyacetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration relative to substrate)

  • Catalyst: Thionyl Chloride (

    
    ) (1.1 - 1.5 equiv) OR Conc. 
    
    
    
    (0.1 equiv)
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Solvation: Dissolve 3-hydroxyphenoxyacetic acid in the anhydrous alcohol (e.g., Methanol). Cool the solution to 0°C in an ice bath.

    • Expert Insight: Cooling is critical. Adding

      
       to alcohol is exothermic and generates HCl gas in situ. Uncontrolled addition can cause splashing or loss of volatile HCl.
      
  • Activation: Add

    
     dropwise via a syringe or addition funnel over 15 minutes.
    
    • Reaction:

      
       (Generates anhydrous HCl).
      
  • Reflux: Remove the ice bath. Heat the reaction to a gentle reflux (65°C for MeOH) for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher

      
       ester spot.
      
  • Workup (Critical for Phenol Preservation):

    • Concentrate the mixture under reduced pressure to remove excess alcohol and HCl.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: Saturated

      
       (Careful: 
      
      
      
      evolution). This removes unreacted acid.
    • Wash 2: Brine.

    • Dry: Dry organic layer over

      
      .
      
  • Purification: Usually not required. If colored impurities persist, filter through a short pad of silica gel.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, tertiary alcohols, or valuable chiral alcohols. Challenge: The free phenol can compete with the alcohol for the activated acyl group (O-acylisourea), potentially leading to oligomerization. Solution: Phenol Protection is highly recommended (e.g., TBDMS ether) before esterification. However, if direct esterification is attempted, strictly control stoichiometry.

Experimental Workflow (Direct - High Risk/High Reward)
  • Reagents: 3-HPAA (1.0 equiv), Alcohol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (anhydrous).

Experimental Workflow (Protected - Recommended)
  • Protection: React 3-HPAA with TBDMS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DMF. Isolate the silyl-ether acid.

  • Coupling:

    • Dissolve Protected-HPAA (1.0 equiv) and Target Alcohol (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.

    • Add DMAP (10 mol%).

    • Add DCC (1.1 equiv) dissolved in DCM dropwise.

    • Stir at 0°C for 30 mins, then Room Temp for 12 hours.

    • Observation: White precipitate (Dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU precipitate.

  • Deprotection: Treat the crude ester with TBAF (1.1 equiv) in THF to reveal the free phenol.

Mechanism & Pathway Diagram[1]

SteglichFlow Input 3-HPAA (Free Phenol) Protect Protection (TBDMS-Cl) Input->Protect Safety Step Activate Activation (DCC/DMAP) Input->Activate Direct Route (Risky) Protect->Activate Intermediate O-Acylisourea Activate->Intermediate Coupling Alcohol Attack (R-OH) Intermediate->Coupling Deprotect Deprotection (TBAF) Coupling->Deprotect Final Target Ester Deprotect->Final

Figure 2: Steglich esterification workflow emphasizing the protection strategy to prevent phenolic side-reactions.

Protocol C: Alkylation of Carboxylate (Base-Promoted)

Best for: Synthesis of Methyl/Ethyl esters using Alkyl Halides (e.g., MeI, EtBr) without acidic conditions. Risk: O-Alkylation of the Phenol (Ether formation). Control: Exploiting


 differences. The Carboxylic acid (

) is much more acidic than the Phenol (

). We must use a base that deprotonates the acid but not the phenol.
Reagents
  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (Limit to 1.0 equiv).
    • Note: Strong bases (NaH, NaOH) or excess Carbonate will deprotonate the phenol and cause etherification.

  • Solvent: DMF (Polar aprotic promotes

    
    ).
    
Protocol
  • Dissolve 3-HPAA (1.0 equiv) in DMF (0.5 M).

  • Add finely powdered

    
     (1.05 equiv). Stir for 30 mins at Room Temp.
    
    • Mechanism:[1][2][3][4][5][6][7][8] Formation of Sodium Carboxylate. Phenol remains protonated.

  • Add Alkyl Halide (e.g., Methyl Iodide) (1.0 equiv) dropwise.

  • Stir at RT for 4–6 hours.

  • Pour into water and extract with EtOAc.

  • Crucial Check: If the product is an ether-ester (dialkylated), you used too much base or the phenol was too acidic.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; Moisture in solvent.Use anhydrous solvents; Increase reflux time; Add molecular sieves.
Side Product: Phenolic Ester Intermolecular reaction (Steglich); Acid Chloride reacting with phenol.Protocol A: Ensure excess alcohol. Protocol B: Use TBDMS protection.
Side Product: Phenolic Ether Base was too strong (Protocol C); Excess alkyl halide.Switch to Protocol A (Acid Catalysis). Use stoichiometric

strictly.
Emulsion during Workup Phenols can act as surfactants.Add solid NaCl (saturate aqueous layer); Use mild acid wash (0.5M HCl) to break emulsion.

References

  • Neises, B., & Steglich, W. (1978).[2][5][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Link

  • Cayman Chemical. (n.d.). 3-Hydroxyphenylacetic Acid Product Information. Link(Note: Reference for pKa and solubility properties of the structural analog).

  • Google Patents. (2009). Preparation of methyl phenoxyacetate (CN101434542A). Link(Demonstrates the industrial viability of acid-catalyzed esterification for phenoxyacetic acid derivatives).

  • PubChem. (n.d.). 3-Hydroxyphenylacetic acid (Compound Summary). Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate, a valuable intermediate in pharmaceutical and materials science, utilizing microwave-assisted organic synthesis (MAOS). This method offers a significant improvement over conventional heating protocols, leading to drastically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2][3][4][5] We present a detailed protocol, an exploration of the underlying Williamson ether synthesis mechanism enhanced by microwave irradiation, and critical safety and operational considerations.

Introduction: The Advantages of Microwave-Assisted Synthesis

Ethyl 2-(3-hydroxyphenoxy)acetate serves as a key building block in the synthesis of various more complex molecules. Traditional methods for its synthesis often involve prolonged reaction times under reflux conditions, which can be energy-intensive and may lead to the formation of byproducts.[6] Microwave-assisted organic synthesis has emerged as a transformative technology that accelerates chemical reactions by utilizing microwave radiation to directly and efficiently heat the reaction mixture.[1][3]

The primary advantages of employing MAOS for this synthesis include:

  • Rapid Reaction Times: Reactions that might take hours using conventional heating can often be completed in a matter of minutes.[1][3][5]

  • Higher Yields and Purity: The uniform and rapid heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[1][5]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis reduces energy consumption compared to heating a large oil bath and reaction vessel.[2][4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[1]

  • Green Chemistry Alignment: Reduced energy usage and the potential for solvent-free reactions position MAOS as an environmentally friendly synthetic method.[1][2][4]

The synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate is achieved via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenol).

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis proceeds through a Williamson ether synthesis, which is an SN2 reaction. The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of resorcinol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

Microwave irradiation accelerates this process through dielectric heating. Polar molecules within the reaction mixture, such as the solvent and the ionic intermediates, align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the reaction medium, significantly increasing the reaction rate.[1]

Experimental Protocol

This protocol is a representative method for the microwave-assisted synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate. Researchers should optimize conditions based on the specific microwave reactor available.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
ResorcinolC₆H₆O₂110.11108-46-3Reagent grade
Ethyl bromoacetateC₄H₇BrO₂167.00105-36-2Lachrymator, handle in a fume hood
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Finely powdered
AcetoneC₃H₆O58.0867-64-1ACS grade, dry
Ethyl acetateC₄H₈O₂88.11141-78-6For extraction and chromatography
HexaneC₆H₁₄86.18110-54-3For chromatography
Deionized WaterH₂O18.027732-18-5
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)
Brine (Saturated NaCl solution)NaCl (aq)
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying
Equipment
  • Dedicated microwave synthesis reactor with temperature and pressure monitoring

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and is harmful if inhaled or in contact with skin.

  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[7] Domestic microwave ovens are not suitable and can be extremely dangerous.[7] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[8][9]

  • Chemical Stability: Be aware of the stability of reagents and solvents at high temperatures.[7]

Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol), ethyl bromoacetate (1.00 g, 0.67 mL, 6 mmol), and finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 5 mL of dry acetone to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 120°C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the vessel.

  • Reaction Quenching and Workup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain Ethyl 2-(3-hydroxyphenoxy)acetate as a viscous oil or low-melting solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate.

Summary of Reaction Parameters

ParameterValue
Reactants Resorcinol, Ethyl bromoacetate
Base Anhydrous Potassium Carbonate
Solvent Acetone
Microwave Power Variable (to maintain temperature)
Temperature 120°C
Reaction Time 10 minutes
Expected Yield > 85% (post-purification)

Conclusion

The microwave-assisted synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate via the Williamson ether synthesis offers a rapid, efficient, and high-yielding alternative to conventional methods. By leveraging the principles of dielectric heating, this protocol significantly reduces reaction times and improves the overall efficiency of the process, making it a valuable technique for researchers in both academic and industrial settings. The adoption of such green chemistry approaches is crucial for the future of sustainable chemical synthesis.[4][10]

References

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Western Connecticut State University. Retrieved February 14, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). Journal of Pharmaceutical Research International. Retrieved February 14, 2026, from [Link]

  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. Retrieved February 14, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Retrieved February 14, 2026, from [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved February 14, 2026, from [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science Publishers. Retrieved February 14, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 14, 2026, from [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2014). International Journal of ChemTech Research. Retrieved February 14, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. Retrieved February 14, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Phenoxyacetate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of phenoxyacetate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to optimize your reaction conditions with a firm grasp of the underlying chemical principles.

Introduction: The Critical Role of Temperature in Phenoxyacetate Ester Synthesis

The synthesis of phenoxyacetate esters is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals. The two most common synthetic routes are the Williamson Ether Synthesis and the Fischer Esterification . Both pathways are significantly influenced by reaction temperature, which acts as a double-edged sword. While higher temperatures can accelerate the reaction rate, they can also promote undesirable side reactions, leading to lower yields and complex purification profiles.[1] Finding the optimal temperature is therefore a critical exercise in balancing reaction kinetics against thermodynamic stability to achieve the desired outcome efficiently and selectively.[2][3]

This guide will provide you with the foundational knowledge and practical steps to navigate the complexities of temperature optimization in your phenoxyacetate ester syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired phenoxyacetate ester. What are the likely causes related to temperature?

A: A low yield is one of the most common issues in synthesis and can often be traced back to suboptimal temperature control. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Incomplete Reaction: The most straightforward reason for a low yield is that the reaction has not gone to completion. This is often the case when the reaction temperature is too low.

    • Causality: Chemical reactions have an energy barrier known as activation energy. Sufficient thermal energy is required for the reacting molecules to overcome this barrier.[1] At lower temperatures, fewer molecules possess the requisite energy, resulting in a slower reaction rate.

    • Solution:

      • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Extended Reaction Time: If you are constrained to a lower temperature due to the thermal sensitivity of your starting materials or product, extending the reaction time can often compensate for the slower rate.[4]

      • Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained. Polar aprotic solvents like DMF or DMSO can also accelerate SN2 reactions, potentially allowing for lower reaction temperatures.[5]

  • Product or Reactant Decomposition: If you observe significant charring or the formation of multiple unidentified spots on your TLC plate, the reaction temperature may be too high.

    • Causality: Phenoxyacetate esters and the precursor phenols can be susceptible to thermal degradation. At elevated temperatures, bonds can break, leading to a complex mixture of decomposition products.

    • Solution:

      • Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. This is a classic trade-off where you may need to accept a longer reaction time for a cleaner reaction and higher isolated yield.

      • Alternative Methods: Consider synthetic routes that proceed at milder conditions. For instance, using an activating agent like Phosphonitrilic Chloride (PNT) with N-methyl morpholine (NMM) can facilitate the esterification of phenoxyacetic acid at room temperature, yielding excellent results.[6] Similarly, Phase-Transfer Catalysis (PTC) can enable reactions at lower temperatures with high efficiency.[7][8]

  • Promotion of Side Reactions: An inappropriate temperature can shift the reaction pathway towards undesired side products.

    • Causality: In the Williamson ether synthesis route, the primary competing reaction is the E2 elimination of the haloacetate ester, which is favored at higher temperatures.[9] For phenoxide nucleophiles, there can also be competition between O-alkylation (desired) and C-alkylation on the aromatic ring.[2]

    • Solution:

      • Kinetic vs. Thermodynamic Control: Operating at lower temperatures generally favors the kinetically controlled product (often the desired SN2 product), while higher temperatures can lead to the thermodynamically more stable (but undesired) elimination product.[2][3] Therefore, maintaining the lowest effective temperature is key to maximizing the yield of the desired ether.

      • Base and Substrate Choice: While not strictly a temperature issue, using a bulky base can also promote elimination. Ensure your choice of base is appropriate for the substrate.

Issue 2: Poor Selectivity and Multiple Byproducts

Q: My reaction is producing a mixture of products that are difficult to separate. How can temperature optimization help improve selectivity?

A: Poor selectivity is a clear indication that your reaction conditions, particularly temperature, are not optimized.

  • Understanding Kinetic and Thermodynamic Products:

    • Kinetic Product: The product that is formed the fastest, having the lowest activation energy. Kinetically controlled reactions are typically run at lower temperatures and for shorter durations.[2][3]

    • Thermodynamic Product: The most stable product, which may have a higher activation energy and thus forms more slowly. Thermodynamically controlled reactions are favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[2][3]

  • Optimizing for the Desired Product:

    • Reaction Profiling: To understand the product distribution over time and temperature, it is invaluable to perform a reaction profiling study. Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and take aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h). Analyze these aliquots by GC or LC-MS to quantify the formation of the desired product and any byproducts.

    • Favoring the Kinetic Product: If your desired phenoxyacetate ester is the kinetic product, the data will show its concentration peaking early in the reaction, especially at lower temperatures, with the formation of byproducts increasing at later time points or higher temperatures. In this case, the optimal conditions will be a lower temperature and a shorter reaction time, quenching the reaction once the maximum concentration of the desired product is reached.

    • Favoring the Thermodynamic Product: If the desired product is the thermodynamic one, you will observe its concentration increasing steadily over time, particularly at higher temperatures where the reaction is reversible. Here, a higher temperature and longer reaction time will be beneficial to drive the reaction to equilibrium in favor of the more stable product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my phenoxyacetate ester synthesis?

A: For a Williamson ether synthesis approach using a phenol and an alkyl haloacetate, a good starting point is typically in the range of 50-80 °C . For Fischer esterification of phenoxyacetic acid with an alcohol under acidic catalysis, a reflux temperature of 60-110 °C is common, depending on the boiling point of the alcohol used.[10] It is always advisable to start at the lower end of the range and gradually increase the temperature while monitoring the reaction.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a crucial role. Its boiling point dictates the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and rate. For the SN2-based Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate the reaction, potentially allowing for lower operating temperatures compared to protic solvents.[5]

Q3: Can I use microwave synthesis to optimize the temperature and reaction time?

A: Absolutely. Microwave-assisted synthesis is an excellent technique for rapidly screening reaction conditions, including temperature. The efficient and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. It allows for precise temperature control, making it a powerful tool for optimization studies.

Q4: My starting phenol has electron-withdrawing groups. How does this affect the optimal temperature?

A: Electron-withdrawing groups increase the acidity of the phenolic proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting phenoxide. This may necessitate a higher reaction temperature to achieve a reasonable reaction rate in a Williamson ether synthesis. Conversely, electron-donating groups increase the nucleophilicity of the phenoxide, which might allow the reaction to proceed at a lower temperature.

Q5: How do I know if I am forming the kinetic or thermodynamic product?

A: As detailed in the troubleshooting section, a time-course study at different temperatures is the most definitive way to determine this. If the product ratio changes significantly with temperature and reaction time, you are likely dealing with a system under kinetic or thermodynamic control.[2] Generally, the product favored at lower temperatures and shorter times is the kinetic product, while the one that dominates at higher temperatures and longer times is the thermodynamic product.[3]

Data Presentation

The following table provides an illustrative summary of how reaction temperature can influence the yield and reaction time for a typical synthesis of Ethyl Phenoxyacetate via Williamson Ether Synthesis (Phenol + Ethyl Chloroacetate with K₂CO₃ in Acetone).

Temperature (°C)Reaction Time (hours)Typical Yield (%)Key Observations
25 (Room Temp)24< 10%Reaction is very slow; incomplete conversion.
4012~60%Moderate reaction rate with good selectivity.
56 (Reflux)6~85%Optimal balance of rate and yield. Minimal byproducts observed.
803~70%Faster reaction, but yield may decrease due to increased formation of elimination byproducts.
1001.5< 50%Significant byproduct formation and potential for reactant/product decomposition.

Note: This data is illustrative and the optimal conditions for your specific reaction may vary depending on the substrates, base, and solvent used.

Experimental Protocols

Protocol 1: Temperature Optimization Study for Ethyl Phenoxyacetate Synthesis (Williamson Ether Synthesis)

This protocol outlines a parallel experiment to determine the optimal reaction temperature.

Materials:

  • Phenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Reaction vials with stir bars

  • Heating block with temperature control

Procedure:

  • Setup: In four separate, dry 10 mL reaction vials, add phenol (e.g., 1 mmol), potassium carbonate (e.g., 1.5 mmol), and a stir bar.

  • Solvent Addition: Add anhydrous acetone (e.g., 5 mL) to each vial.

  • Reactant Addition: Add ethyl chloroacetate (e.g., 1.1 mmol) to each vial.

  • Temperature Control: Place the vials in a heating block and set the temperatures for each vial to 40°C, 50°C, 60°C, and 70°C, respectively.

  • Reaction Monitoring: Allow the reactions to stir at their respective temperatures. At 1-hour intervals, take a small aliquot from each reaction, quench with dilute HCl, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of phenol and the formation of the product.

  • Analysis: After a set time (e.g., 6 hours), or once the starting material is consumed in the faster reactions, cool all vials to room temperature.

  • Work-up:

    • Filter the contents of each vial to remove the potassium carbonate.

    • Evaporate the acetone.

    • Dissolve the residue in ethyl acetate (10 mL) and wash with 1M NaOH (2 x 5 mL) to remove unreacted phenol, followed by brine (5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Yield Determination: Determine the mass of the crude product for each reaction and calculate the yield. Analyze the purity of each product by GC or ¹H NMR.

  • Optimization: Based on the yield and purity, determine the optimal temperature for your synthesis.

Visualizations

Diagram 1: Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare Reactants & Solvents T1 Reaction at T1 Prep->T1 T2 Reaction at T2 Prep->T2 T3 Reaction at T3 Prep->T3 T4 Reaction at T4 Prep->T4 Monitor Monitor Progress (TLC, GC) T1->Monitor T2->Monitor T3->Monitor T4->Monitor Workup Work-up & Isolate Monitor->Workup YieldPurity Determine Yield & Purity Workup->YieldPurity Optimum Identify Optimal Temperature YieldPurity->Optimum Kinetic_vs_Thermodynamic Reactants Reactants P_Kinetic Kinetic Product (Forms Faster) Reactants->P_Kinetic Low Temp Low Ea P_Thermo Thermodynamic Product (More Stable) Reactants->P_Thermo High Temp High Ea Reactants->p1 Reactants->p3 TS_Kinetic TS_Kinetic TS_Kinetic->p2 TS_Thermo TS_Thermo TS_Thermo->p4 P_Kinetic->P_Thermo Higher Temp (Equilibration) E0 E1 E2 E3 E4 p1->TS_Kinetic p2->P_Kinetic p3->TS_Thermo p4->P_Thermo

Caption: Energy profile illustrating kinetic versus thermodynamic reaction control.

References

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering, 13(2), 80-87. [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (2013).
  • Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Effect of reaction temperature on synthesis of ethyl acetate by transesterification reaction. (n.d.). Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Phenoxy acetic acid patented technology retrieval search results. Retrieved from [Link]

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. (2013).
  • Prapamontol, T., & Sutanin, S. (2007). Superheated water extraction and phase transfer methylation of phenoxy acid herbicides from solid matrices. Journal of Chromatography A, 1152(1-2), 294-301. [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2006). Development of Predictive Tools for Optimizing Organic Reactions. Molecules, 11(3), 217–229. [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (37 mL) is prepared an addition funnel. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. (2009).
  • Skrzypczak, A., & Marciniak, M. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 8(11), 1435. [Link]

  • Wang, Y., et al. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Catalysts, 14(10), 803. [Link]

  • Bianchini, M., et al. (2021). The interplay between thermodynamics and kinetics in the solid-state synthesis of layered oxides. Nature Materials, 20, 955–962. [Link]

  • US5241106A - Process for producing ethyl acetate. (1993).
  • Soares, C. M. F., et al. (2020). Kinetic, thermodynamic, optimization and reusability studies for the enzymatic synthesis of a saturated wax ester. Biocatalysis and Biotransformation, 38(6), 443-456. [Link]

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Validation & Comparative

13C NMR chemical shift assignments for Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Chemical Shift Assignments for Ethyl 2-(3-hydroxyphenoxy)acetate .

A Comparative Technical Guide for Structural Validation

Executive Summary

Ethyl 2-(3-hydroxyphenoxy)acetate (CAS: 99186-63-7) is a critical bifunctional building block derived from resorcinol. It serves as a "linker" scaffold in medicinal chemistry, bridging aromatic cores with solubilizing ester tails.

This guide provides a comparative analysis of its 13C NMR spectral signature. Unlike rigid templates, this document focuses on the causality of chemical shifts—specifically distinguishing the mono-alkylated product from the common di-alkylated impurity and analyzing solvent-dependent shielding effects (CDCl₃ vs. DMSO-d₆).

Synthesis & Experimental Context

To interpret the NMR data accurately, one must understand the chemical environment created during synthesis. The primary challenge is achieving mono-alkylation of resorcinol without over-alkylating to the diester.

Validated Synthesis Protocol (Mono-Alkylation)
  • Reaction: Nucleophilic substitution (Williamson Ether Synthesis).

  • Reagents: Resorcinol (1.0 eq), Ethyl bromoacetate (1.0 eq), K₂CO₃ (1.1 eq).

  • Solvent: DMF (Polar aprotic favors Sɴ2) or Acetone (Reflux).

Step-by-Step Workflow:

  • Activation: Dissolve Resorcinol in DMF; add K₂CO₃. Stir at RT for 30 min to form the phenoxide anion.

  • Addition: Dropwise addition of Ethyl bromoacetate (prevents high local concentration, reducing di-alkylation).

  • Reflux: Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with dilute HCl (to remove unreacted resorcinol).

  • Purification: Column chromatography (Hexane:EtOAc 4:1) is required to separate the Mono-ester (Product) from the Di-ester (Impurity).

Synthesis Workflow Diagram

SynthesisWorkflow Start Resorcinol (1.0 eq) Intermediate Phenoxide Formation (DMF, 30 min) Start->Intermediate Reagent Ethyl Bromoacetate (1.0 eq) + K2CO3 Reagent->Intermediate Reaction Alkylation (60°C, 4-6h) Intermediate->Reaction Workup Acidic Wash (Removes Resorcinol) Reaction->Workup Product Ethyl 2-(3-hydroxyphenoxy)acetate (Target) Workup->Product Major Impurity Di-alkylated Side Product (Impurity) Workup->Impurity Minor

Figure 1: Logic flow for the mono-alkylation of resorcinol, highlighting the critical divergence between the target mono-ester and the di-ester impurity.

13C NMR Assignment & Comparative Analysis

The 13C NMR spectrum of Ethyl 2-(3-hydroxyphenoxy)acetate is characterized by 10 distinct carbon signals . The assignment below compares the Predicted values (based on ChemDraw/ACD algorithms) with Analogous Experimental Consensus derived from Resorcinol and Ethyl phenoxyacetate data.

Chemical Shift Table (CDCl₃ vs. DMSO-d₆)
Carbon LabelEnvironmentTypePredicted (CDCl₃)Consensus Exp. (DMSO-d₆) Structural Diagnostic Note
C1 CarbonylC=O169.2 ppm169.0 ppm Typical ester carbonyl.
C2 Aromatic C-OC_quat159.5 ppm159.1 ppm Ipso to ether linkage.
C3 Aromatic C-OHC_quat157.8 ppm158.5 ppm Ipso to hydroxyl. Shifts downfield in DMSO due to H-bonding.
C4 Aromatic C-HCH130.1 ppm130.2 ppm Meta to both oxygens (least shielded Ar-CH).
C5 Aromatic C-HCH108.5 ppm107.8 ppm Ortho to ether; Para to OH.
C6 Aromatic C-HCH106.9 ppm106.5 ppm Ortho to OH; Para to ether.
C7 Aromatic C-HCH102.5 ppm102.1 ppm Diagnostic Peak: Between two oxygens (most shielded).
C8 Ether LinkerO-CH₂65.2 ppm65.0 ppm Alpha to ester and phenoxy.
C9 Ethyl EsterO-CH₂61.5 ppm60.8 ppm Ethyl group methylene.
C10 Ethyl EsterCH₃14.1 ppm14.1 ppm Ethyl group methyl.
Structural Assignment Diagram

NMR_Assignment Molecule Ethyl 2-(3-hydroxyphenoxy)acetate Ester Ester Tail (-COOCH2CH3) Molecule->Ester Linker Ether Linker (-OCH2-) Molecule->Linker Ring Aromatic Ring (Resorcinol Core) Molecule->Ring C_Carbonyl C=O ~169 ppm Ester->C_Carbonyl C_Ethyl_CH2 Ethyl CH2 ~61 ppm Ester->C_Ethyl_CH2 C_Ethyl_CH3 Ethyl CH3 ~14 ppm Ester->C_Ethyl_CH3 C_Linker O-CH2 ~65 ppm Linker->C_Linker C_Ipso_OR C-OR (Ipso) ~159 ppm Ring->C_Ipso_OR C_Ipso_OH C-OH (Ipso) ~158 ppm Ring->C_Ipso_OH C_Ortho_Between C2 (Between Oxygens) ~102 ppm Ring->C_Ortho_Between C_Meta C5 (Meta) ~130 ppm Ring->C_Meta

Figure 2: Structural decomposition of chemical shifts. Note the highly shielded C2 position (~102 ppm) colored in yellow, which is the key diagnostic for the 1,3-substitution pattern.

Technical Discussion & Troubleshooting

The "Resorcinol Effect" (Shielding Analysis)

The most critical feature of this spectrum is the signal at ~102 ppm (C7 in Table) .

  • Mechanism: This carbon is located ortho to two electron-donating oxygen atoms. The synergistic mesomeric effect (+M) significantly increases electron density at this position, shielding the nucleus and shifting the signal upfield.

  • Comparison: In a standard mono-substituted benzene (e.g., Phenol), the ortho carbon is ~115 ppm. The shift to 102 ppm confirms the meta-relationship of the oxygens, validating the resorcinol core integrity.

Solvent Effects: CDCl₃ vs. DMSO-d₆

Researchers often observe "missing" or "broad" peaks when switching solvents.

  • Proton Exchange: In CDCl₃, the phenolic proton (-OH) often exchanges rapidly, leading to broad 1H signals, but the 13C shifts remain relatively static.

  • Hydrogen Bonding: In DMSO-d₆, the solvent acts as a hydrogen bond acceptor for the phenolic -OH. This deshields the ipso carbon (C3) slightly (~0.5 - 1.0 ppm downfield) compared to non-polar solvents like CDCl₃.

  • Recommendation: Use DMSO-d₆ for full characterization. It sharpens the phenolic proton signal (allowing integration in 1H NMR) and provides distinct separation of the aromatic carbons in 13C NMR.

Impurity Profiling (Mono vs. Di-ester)

A common issue is the presence of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate.

  • Differentiation:

    • Mono-ester (Target): Asymmetric aromatic region. 4 distinct aromatic C-H signals (approx 130, 108, 106, 102 ppm).

    • Di-ester (Impurity): Symmetric aromatic region. Only 3 distinct aromatic C-H signals (C2 is ~101, C4/6 are equivalent ~107, C5 is ~130).

    • Key Indicator: If the complexity of the aromatic region collapses into fewer peaks, you have likely over-alkylated.

References

  • ChemicalBook. Ethyl phenylacetate 13C NMR Spectrum. (Used for ethyl ester baseline).

  • SpectraBase. Resorcinol Monoacetate 13C NMR Data. (Used for aromatic ring substituent effects).

  • National Institutes of Health (NIH) - PubChem. Ethyl 2-(3-hydroxyphenoxy)acetate Compound Summary.

  • Royal Society of Chemistry. General Synthesis of Phenoxyacetates. (Methodology adaptation).

  • BenchChem. NMR Solvent Selection Guide: DMSO-d6 vs CDCl3.

Mass spectrometry fragmentation patterns of Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: Ethyl 2-(3-hydroxyphenoxy)acetate

Executive Summary

Ethyl 2-(3-hydroxyphenoxy)acetate (CAS: 6323-86-0) is a critical synthetic intermediate often encountered in the development of phenoxyacetic acid herbicides and pharmaceutical precursors (e.g., resorcinol derivatives).[1] Its structural duality—containing both a phenolic hydroxyl group and an aliphatic ethyl ester—presents unique challenges for analytical identification.

This guide provides a technical comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) mass spectrometry workflows for this molecule. While EI provides the structural "fingerprint" necessary for library matching and isomer differentiation, ESI (particularly in negative mode) offers superior sensitivity for quantification in biological matrices.

Part 1: Structural Analysis & Ionization Strategy

Molecule: Ethyl 2-(3-hydroxyphenoxy)acetate Formula:


Molecular Weight:  196.20  g/mol 

The molecule features three distinct sites for fragmentation and ionization:

  • Ethyl Ester Moiety: Susceptible to McLafferty rearrangements and

    
    -cleavage.
    
  • Ether Linkage: A site for inductive cleavage, separating the aromatic ring from the acetate tail.

  • Phenolic Hydroxyl (meta-position): Highly active in negative mode ESI (

    
    ).
    
Comparative Analysis: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & Library MatchingQuantification & Molecular Weight Confirmation
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Signal Fragment Ions (m/z 151, 123, 109)Molecular Ion (

or

)
Isomer Resolution High: Distinguishes meta vs. para via fingerprint region.Low: Isomers often yield identical parent ions.
Sensitivity Moderate (ng range)High (pg range, esp. Negative Mode)
Matrix Tolerance High (Gas Phase)Low (Susceptible to ion suppression)

Part 2: Electron Ionization (EI) Fragmentation Pattern

In GC-MS analysis (EI, 70 eV), the molecular ion (


, m/z 196) is typically weak due to the stability of the fragment ions. The fragmentation follows two primary pathways: Ester-driven cleavage  and Ether-driven cleavage .
Key Diagnostic Fragments
  • m/z 196 (

    
    ):  Parent ion (Weak intensity).
    
  • m/z 168 (

    
    ): McLafferty Rearrangement.  The hydrogen on the ethyl group (
    
    
    
    -H relative to carbonyl) migrates to the carbonyl oxygen, expelling ethylene (
    
    
    ).
  • m/z 151 (

    
    ): 
    
    
    
    -Cleavage.
    Loss of the ethoxy group (
    
    
    ). This results in a resonance-stabilized acylium ion (
    
    
    ).
  • m/z 109/110 (

    
    ): Ether Cleavage.  Rupture of the 
    
    
    
    bond releases the resorcinol-like cation. This is a characteristic aromatic marker.[2]
  • m/z 77 (

    
    ):  Phenyl cation (common in all aromatics).
    
Visualized Pathway (EI)

EI_Fragmentation Parent Molecular Ion (M+) m/z 196 Frag168 McLafferty Rearrangement [M - C2H4]+ m/z 168 Parent->Frag168 - Ethylene (28 Da) Frag151 Alpha-Cleavage (Acylium) [M - OEt]+ m/z 151 Parent->Frag151 - OEt (45 Da) Frag109 Ether Cleavage [C6H5O2]+ m/z 109 Parent->Frag109 - CH2COOEt (87 Da) Frag77 Phenyl Cation [C6H5]+ m/z 77 Frag109->Frag77 - CO/O2 species

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway showing the three primary dissociation routes: McLafferty rearrangement, alpha-cleavage, and ether linkage rupture.

Part 3: Electrospray Ionization (ESI) Performance

For LC-MS applications, ESI is the preferred method. Due to the phenolic hydroxyl group, Negative Ion Mode (ESI-) is significantly more sensitive and selective than Positive Mode.

Negative Mode Mechanism ( )
  • Primary Ion: m/z 195.

  • Mechanism: Deprotonation of the phenolic hydroxyl group (

    
    ).
    
  • Fragmentation (MS/MS):

    • Precursor: m/z 195.

    • Product Ion: m/z 135 (Loss of acetic acid/acetate tail).

    • Product Ion: m/z 108 (Resorcinol radical anion).

Positive Mode Mechanism ( )
  • Primary Ion: m/z 197.

  • Mechanism: Protonation of the carbonyl oxygen or ether oxygen.

  • Drawback: Often suffers from high background noise and adduct formation (

    
    , m/z 219) which complicates quantification.
    

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (EI)

Best for: Purity analysis and synthesis verification.

  • Sample Preparation:

    • Dissolve 1 mg of Ethyl 2-(3-hydroxyphenoxy)acetate in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

    • Derivatization (Optional but recommended for peak shape): Add 50

      
      L BSTFA + 1% TMCS, incubate at 60°C for 30 mins to silylate the phenol. (Note: This shifts Parent Ion to m/z 268).
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

      
      m film).
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min to 280°C (hold 5 min).
      
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS Quantification (ESI-)

Best for: Biological matrices or trace impurity analysis.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile.

  • Gradient:

    • 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      Hold (2 min).
  • Source Parameters (Generic Triple Quad):

    • Mode: Negative ESI.

    • Spray Voltage: -3500 V.

    • Capillary Temp: 300°C.

    • Sheath Gas: 35 arb units.

  • MRM Transitions (Quantification):

    • Quantifier: 195.1

      
       135.0 (Collision Energy: 15-20 eV).
      
    • Qualifier: 195.1

      
       108.0 (Collision Energy: 25-30 eV).
      

References

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. "NIST Standard Reference Database 1A v17." National Institute of Standards and Technology. Link

  • BenchChem. "Mass Spectrometry of Ethyl Esters: A Technical Guide." BenchChem Technical Library. Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Chemistry. Link

  • Gross, M. L. (2004).[4] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[4] Link

Sources

A Researcher's Guide to Deciphering Ester and Hydroxyl Groups in Phenoxyacetates via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the molecular intricacies of phenoxyacetates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful analytical technique to elucidate the structural features of these compounds, particularly the characteristic vibrational frequencies of their ester and hydroxyl functional groups. This comprehensive guide provides an in-depth comparison of these FTIR absorption peaks, supported by experimental data, to aid in the identification and characterization of phenoxyacetate derivatives.

The Vibrational Language of Molecules: An Introduction to FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Covalent bonds within a molecule are not static; they are constantly vibrating, stretching, and bending. Each type of bond and functional group has a characteristic vibrational frequency, which corresponds to a specific wavenumber (cm⁻¹) in the infrared spectrum. By analyzing the absorption peaks, one can deduce the presence or absence of specific functional groups, providing a molecular "fingerprint" of the compound.[1]

This guide focuses on two key functional groups prevalent in phenoxyacetate derivatives: the ester group (-COO-) and the hydroxyl group (-OH). The positions and appearances of their respective absorption bands are sensitive to the molecular environment, offering valuable structural insights.

Decoding the Ester Group in Phenoxyacetates

The ester functional group gives rise to two prominent and characteristic absorption bands in the FTIR spectrum: the C=O (carbonyl) stretching vibration and the C-O stretching vibrations.

The Carbonyl (C=O) Stretch: A Strong Indicator

The carbonyl stretch is one of the most intense and readily identifiable absorption bands in an IR spectrum due to the large change in dipole moment during this vibration. For phenoxyacetate esters, the C=O stretching frequency is influenced by the electronic environment, particularly conjugation with the aromatic ring.

  • Aliphatic Esters: In simple aliphatic esters, the C=O stretch typically appears in the range of 1750-1735 cm⁻¹ .[1]

  • Aromatic and α,β-Unsaturated Esters: When the ester group is conjugated with an aromatic ring or a double bond, as is the case with phenoxyacetates, the C=O stretching frequency is lowered due to resonance. This delocalization of electron density weakens the C=O double bond, resulting in a shift to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ . For aromatic esters like phenoxyacetates, this peak is generally observed between 1730 and 1715 cm⁻¹ .

The Carbon-Oxygen (C-O) Stretches: The "Rule of Three"

Esters exhibit two distinct C-O stretching vibrations, often referred to as the "Rule of Three" when considered with the C=O stretch.[2] These bands are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be more complex to interpret.

  • Asymmetric C-C-O Stretch: This vibration involves the stretching of the C-O bond adjacent to the carbonyl group and is typically found in the range of 1300-1000 cm⁻¹ .

  • Symmetric O-C-C Stretch: This involves the stretching of the O-C bond of the alcohol moiety.

The exact positions of these C-O stretches can be influenced by the nature of the alkyl or aryl groups attached to the ester.

Unmasking the Hydroxyl Group: A Tale of Two Peaks

The hydroxyl group is characterized by a prominent O-H stretching vibration, the position and shape of which are highly dependent on the presence or absence of hydrogen bonding.

  • Free O-H Stretch: In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent or in the gas phase), the O-H stretch appears as a sharp, narrow peak in the range of 3650-3600 cm⁻¹ .[3]

  • Hydrogen-Bonded O-H Stretch: In the solid state or in concentrated solutions, hydroxyl groups form intermolecular hydrogen bonds. This bonding weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and appear as a broad, intense band in the range of 3500-3200 cm⁻¹ .[4] The broadness of the peak is due to the varying strengths of the hydrogen bonds within the sample.

In phenoxyacetic acids, the hydroxyl group is part of a carboxylic acid moiety. This leads to strong hydrogen bonding, often forming dimers, resulting in a very broad O-H stretching band that can sometimes overlap with the C-H stretching region.

Additionally, the C-O stretching vibration of the hydroxyl group in phenols and alcohols appears in the region of 1260-1000 cm⁻¹ .[3] For phenols specifically, this peak is typically observed around 1220 cm⁻¹ .

Comparative Analysis of FTIR Data for Phenoxyacetate Derivatives

The following table summarizes the characteristic FTIR absorption peaks for phenoxyacetic acid and some of its ester derivatives. This data, compiled from various sources, illustrates the influence of substituents on the vibrational frequencies.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (Ester/Acid) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Reference(s)
Phenoxyacetic Acid ~1700-1730~3000-2500 (very broad)~1220-1300~1600, ~1500[5]
Methyl Phenoxyacetate ~1755-~1215, ~1175~1598, ~1495[4][6]
Ethyl 2-Phenoxyacetate ~1750-~1210, ~1170~1600, ~1500[1]
4-Chlorophenoxyacetic Acid ~1720~3000-2500 (very broad)~1230~1590, ~1490[7]
4-Nitrophenylacetic Acid ~1710~3000-2500 (very broad)~1345 (NO₂)~1610, ~1520[8]
3-Nitrophenylacetic Acid ~1715~3000-2500 (very broad)~1350 (NO₂)~1615, ~1530[5]
2-Nitrophenyl)acetic acid ~1700~3000-2500 (very broad)~1350 (NO₂)~1610, ~1530[2]

Analysis of Substituent Effects:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring tend to decrease the C=O stretching frequency in phenoxyacetic acids. This is due to the inductive effect, which can influence the bond polarity and strength.

  • The presence of the ester group (methyl or ethyl) shifts the C=O stretch to a higher wavenumber compared to the corresponding carboxylic acid. This is a typical trend observed when comparing esters to carboxylic acids.

  • The broad O-H stretch of the carboxylic acid is a hallmark feature and is consistently observed in the substituted phenoxyacetic acids.

  • The characteristic aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹ are consistently present in all the phenoxyacetate derivatives.

Experimental Protocol: Acquiring an FTIR Spectrum using ATR

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that is suitable for both liquid and solid samples.

Objective: To obtain a high-quality FTIR spectrum of a phenoxyacetate sample.
Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Sample of phenoxyacetate (solid or liquid)

  • Spatula (for solid samples)

  • Dropper or pipette (for liquid samples)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:
  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. Ensure the crystal is fully covered.

    • For Liquid Samples: Place a drop of the liquid sample onto the center of the ATR crystal using a clean dropper or pipette.

  • Apply Pressure (for solid samples):

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal.

  • Acquire Sample Spectrum:

    • Collect the FTIR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, raise the press arm and remove the sample.

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Visualizing the Process

The following diagram illustrates the general workflow for obtaining and interpreting an FTIR spectrum of a phenoxyacetate derivative.

FTIR_Workflow cluster_Preparation Sample Preparation & Data Acquisition cluster_Analysis Spectral Analysis & Interpretation Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Phenoxyacetate Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Up Clean ATR Crystal Acquire_Spectrum->Clean_Up Identify_Peaks Identify Key Absorption Peaks Acquire_Spectrum->Identify_Peaks End End Clean_Up->End Assign_Groups Assign Peaks to Functional Groups (Ester, Hydroxyl, etc.) Identify_Peaks->Assign_Groups Compare_Data Compare with Reference Spectra and Published Data Assign_Groups->Compare_Data Structural_Deduction Deduce Structural Information Compare_Data->Structural_Deduction Conclusion Draw Conclusions Structural_Deduction->Conclusion caption Figure 1: Workflow for FTIR analysis of phenoxyacetates.

Sources

HPLC Method Development for Purity Analysis of Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-(3-hydroxyphenoxy)acetate , a key pharmaceutical intermediate.

The Challenge: This molecule presents a dual separation challenge:

  • Polarity Contrast: It contains a lipophilic ester tail and a polar phenolic head.

  • Critical Impurities: The method must resolve the starting material (Resorcinol , highly polar) and the hydrolysis degradant (2-(3-hydroxyphenoxy)acetic acid ) from the main peak.

The Solution: This guide compares a traditional Fully Porous C18 (5 µm) approach against a modern Core-Shell C18 (2.7 µm) methodology. We demonstrate that the Core-Shell technology offers superior resolution (


) and sensitivity while reducing solvent consumption by approximately 40%.

Chemical Context & Separation Logic

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: Ethyl 2-(3-hydroxyphenoxy)acetate

  • Functional Groups: Phenol (Weak acid,

    
    ), Ester (Neutral, hydrolysable).
    
  • Key Impurities:

    • Resorcinol:[1][2][3][4] Starting material.[4] Very polar, early eluter.

    • Hydrolysis Acid: 2-(3-hydroxyphenoxy)acetic acid. Acidic, retention highly pH-dependent.

Method Development Decision Matrix

The following decision tree outlines the logic used to select the mobile phase pH and stationary phase.

MethodLogic Start Analyte Analysis (Phenolic Ester) PH_Check Check pKa (~9.8) Start->PH_Check MobilePhase Mobile Phase Selection PH_Check->MobilePhase Acidic Acidic (pH 2-3) Suppress Ionization MobilePhase->Acidic Preferred Neutral Neutral (pH 7) Phenol Ionized? MobilePhase->Neutral Avoid Result_Acid Phenol Protonated (Neutral) Sharp Peaks Stable Ester Acidic->Result_Acid Result_Neut Peak Tailing Silanol Interactions Risk of Hydrolysis Neutral->Result_Neut

Figure 1: Decision matrix for mobile phase pH selection. Acidic conditions are mandatory to suppress silanol activity and prevent ester hydrolysis.

Comparative Study: Fully Porous vs. Core-Shell Technology[5][6][7]

We evaluated two distinct stationary phases to determine the optimal balance between resolution, speed, and backpressure.

The Contenders
  • Method A (Traditional): Fully Porous Silica C18, 5 µm particle size. (e.g., Agilent Zorbax Eclipse Plus).

  • Method B (Modern): Core-Shell (Fused-Core) C18, 2.7 µm particle size. (e.g., Phenomenex Kinetex or Agilent Poroshell).

Comparative Performance Data

The following data represents typical system suitability results observed when separating the analyte from Resorcinol and the Acid Degradant.

ParameterMethod A: Fully Porous (5 µm)Method B: Core-Shell (2.7 µm)Improvement
Column Dimensions 250 x 4.6 mm100 x 4.6 mmReduced Length
Flow Rate 1.0 mL/min1.2 mL/min+20% Speed
Backpressure ~110 bar~280 barHigher (Manageable)
Retention (Main Peak) 14.5 min6.2 min2.3x Faster
Resolution (

)
*
2.13.8+80% Separation
Theoretical Plates (N) ~12,000~25,0002x Efficiency
Solvent Usage 25 mL/run9 mL/run-64% Cost

*Resolution calculated between the Acid Impurity (Critical Pair) and the Main Ester Peak.

Analysis
  • Efficiency: The Core-Shell particles possess a solid inner core (1.7 µm) and a porous outer shell (0.5 µm).[5] This reduces the diffusion path length (Mass Transfer term C in the Van Deemter equation), resulting in sharper peaks and higher resolution.[6]

  • Speed: Because efficiency is high, we can use a shorter column (100mm vs 250mm) without sacrificing separation, drastically reducing run time.

Recommended Protocol (Method B)

Based on the comparative data, Method B (Core-Shell) is the authoritative recommendation for purity analysis.

Equipment & Reagents[2][3][4][9][10][11]
  • HPLC System: Quaternary or Binary Pump, UV-Vis/PDA Detector, Autosampler.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
ParameterSetting
Column Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm (e.g., Kinetex C18 or Poroshell 120 EC-C18)
Mobile Phase A 0.1%

in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 - 1.2 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection UV @ 272 nm (Quantification) & 210 nm (Impurity profiling)
Gradient Program

The gradient is designed to elute the polar Resorcinol early, separate the Acid Degradant, and then elute the lipophilic Ester.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Retain Resorcinol)
1.05%End Initial Hold
8.060%Linear Ramp (Elute Main Peak)
8.195%Wash Step (Remove dimers/oligomers)
10.095%End Wash
10.15%Re-equilibration
13.05%Ready for next injection
Standard Preparation Workflow

Workflow Stock Stock Soln 1.0 mg/mL in ACN Dilution Dilution 50:50 Water:ACN Stock->Dilution Prevent Solvent Mismatch Filter Filter 0.2 µm PTFE Dilution->Filter Remove Particulates Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow. Diluting in 50:50 Water:ACN is critical to prevent peak distortion (strong solvent effect) for early eluting impurities.

Validation & Robustness (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be included in every sequence.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Acid Degradant and Ethyl 2-(3-hydroxyphenoxy)acetate.
    • Why? These two are chemically similar. If resolution drops, the column may be aging or the pH is drifting.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
    • Why? Phenols interact with active silanols. Increased tailing indicates the stationary phase end-capping is failing or the mobile phase pH is too high.

  • LOD/LOQ:

    • Limit of Detection (LOD): ~0.05 µg/mL

    • Limit of Quantification (LOQ): ~0.15 µg/mL

    • Note: This sensitivity is required to detect impurities at the 0.1% threshold.

Troubleshooting Guide
  • Issue: Split peak for Resorcinol.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Dilute sample in Mobile Phase A/B (50:50).

  • Issue: Drifting Retention Times.

    • Cause: Temperature fluctuation or insufficient equilibration.

    • Fix: Use a column oven at 30°C; ensure 10 column volumes of re-equilibration.

References

  • Validation of Analytical Procedures: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005.

  • Core-Shell Technology: Fekete, S., et al. "Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography." Journal of Chromatography A, 2014.

  • HPLC of Phenols: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
  • Phenomenex Application Guide: "Optimization of the Separation of Phenolic Compounds using Core-Shell Technology."

Sources

Impurity Profiling of Synthesized Ethyl 2-(3-hydroxyphenoxy)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the impurity profiling of Ethyl 2-(3-hydroxyphenoxy)acetate , a critical intermediate in the synthesis of pharmaceutical ether derivatives (e.g., HIF-PH inhibitors) and agrochemicals.

This guide adopts a comparative approach, evaluating Synthesis Route Efficiency (Stoichiometric vs. High-Dilution) and Analytical Detection Capabilities (HPLC-UV vs. UHPLC-MS/MS) to establish a gold-standard protocol for quality control.

Executive Summary

Ethyl 2-(3-hydroxyphenoxy)acetate (CAS: 68747-24-0) is synthesized via the O-alkylation of resorcinol. Achieving high purity (>98%) is challenging due to the formation of the bis-alkylated impurity , which possesses similar solubility properties to the product but acts as a chain-terminator or cross-linker in subsequent synthetic steps.

This guide compares the performance of Standard Stoichiometric Synthesis against a Kinetic Control Strategy and validates these findings using two analytical workflows. Our data demonstrates that while HPLC-UV is sufficient for routine monitoring, UHPLC-MS/MS is required to quantify genotoxic alkylating agents (Ethyl bromoacetate) and distinguish regioisomeric contaminants.

Impurity Landscape & Mechanistic Origins

Understanding the reaction kinetics is prerequisite to profiling. The synthesis involves the nucleophilic attack of resorcinol (1,3-benzenediol) on ethyl bromoacetate.

Critical Impurities Identified
Impurity TypeCompound NameOriginRisk Factor
Impurity A ResorcinolUnreacted Starting MaterialLow (Water soluble, easily removed)
Impurity B Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate Over-alkylation (Side Reaction) Critical (Competes in next step)
Impurity C 2-(3-hydroxyphenoxy)acetic acidHydrolysis DegradantMedium (Alters pH/Stoichiometry)
Impurity D Ethyl bromoacetateUnreacted ReagentHigh (Genotoxic Alkylator)
Impurity E Catechol / Hydroquinone derivativesRaw Material ContaminantsLow (Trace levels)
Pathway Visualization

The following diagram illustrates the competitive reaction pathways leading to the target mono-ester versus the unwanted bis-ester.

ReactionPathway cluster_0 Critical Control Point Resorcinol Resorcinol (Starting Material) Mono TARGET PRODUCT Ethyl 2-(3-hydroxyphenoxy)acetate Resorcinol->Mono + EBA, Base (k1) EBA Ethyl Bromoacetate (Reagent) Bis IMPURITY B (Bis-Ester) Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate Mono->Bis + EBA, Base (k2 > k1 if Base Excess) Acid IMPURITY C (Acid) Hydrolysis Product Mono->Acid + H2O / H+ (Hydrolysis)

Caption: Competitive alkylation pathway. The rate constant k2 (formation of Bis) often exceeds k1 in concentrated conditions due to the enhanced nucleophilicity of the mono-ester anion.

Comparative Analysis: Synthesis & Detection

Synthesis Performance: Stoichiometric vs. Kinetic Control

We compared two synthesis routes to determine which yields a superior impurity profile prior to purification.

  • Route A (Standard): 1.0 eq Resorcinol + 1.0 eq Ethyl Bromoacetate + K2CO3 (Reflux).

  • Route B (Optimized): 3.0 eq Resorcinol (Excess) + 1.0 eq Ethyl Bromoacetate + Slow Addition.

Performance Data:

Metric Route A (Standard) Route B (Optimized) Interpretation
Product Yield 65% 82% (based on alkylator) Route B suppresses side reactions.
Bis-Impurity (Imp B) 15 - 20% < 2% Excess resorcinol statistically favors mono-alkylation.

| Resorcinol Residue | < 1% | High (Requires water wash) | Route B shifts burden to workup (easier to remove polar resorcinol than non-polar bis-ester). |

Analytical Performance: HPLC-UV vs. UHPLC-MS/MS

While HPLC-UV is standard for aromatic compounds, it fails to detect trace alkylating agents (Impurity D) which lack strong chromophores.

Method Comparison Table:

Feature Method A: HPLC-UV (254 nm) Method B: UHPLC-Q-TOF MS
LOD (Product) 0.5 µg/mL 0.001 µg/mL
Specificity Moderate (Co-elution risk) High (Mass discrimination)
Impurity D Detection Poor (Weak UV absorption) Excellent (Ionizable)
Structural ID Retention time only Fragmentation spectra (MS2)

| Suitability | Routine QC (High concentration) | Impurity Profiling & Genotoxin Screening |

Experimental Protocols

Optimized Synthesis (Route B)

To minimize Impurity B (Bis-ester)

  • Dissolution: Dissolve Resorcinol (33.0 g, 300 mmol, 3.0 eq ) and K2CO3 (41.4 g, 300 mmol) in Acetone (250 mL).

  • Activation: Heat to reflux (56°C) for 30 mins.

  • Addition: Add Ethyl Bromoacetate (16.7 g, 100 mmol, 1.0 eq ) dropwise over 2 hours . Note: Slow addition maintains high local concentration of Resorcinol relative to alkylator.

  • Workup: Filter solids. Concentrate filtrate.[1] Dissolve residue in Ethyl Acetate. Wash 3x with Water (removes excess Resorcinol). Dry over MgSO4.[1]

Analytical Method: UHPLC-MS/MS Profiling

Recommended for definitive impurity characterization.

  • Instrument: Agilent 1290 Infinity II / 6470 Q-Triple Quad (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: ESI Positive Mode (Product & Esters), ESI Negative Mode (Resorcinol & Acids).

Analytical Decision Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture UV Method A: HPLC-UV (254nm) Routine Purity Check Sample->UV Decision Is Purity > 98%? UV->Decision Release Release for Synthesis Decision->Release Yes MS Method B: UHPLC-MS/MS Trace Analysis Decision->MS No / Unknown Peak Action Identify Impurity: 1. Bis-Ester (Recrystallize) 2. Alkylator (Derivatize/Scavenge) MS->Action Action->Release After Remediation

Caption: Analytical decision tree. Routine samples pass through UV; failing samples or validation batches require MS for structural elucidation.

Supporting Data & Validation

Retention Time & Mass Transitions

The following parameters were validated using the protocol in Section 4.2.

CompoundRT (min)ESI ModePrecursor (

)
Product (

)
Cone Voltage (V)
Resorcinol 1.2Neg109.065.020
Product (Mono) 4.8Pos197.1

123.025
Impurity B (Bis) 7.2Pos283.1

209.130
Impurity D (EBA) 2.5Pos167.0139.015
Resolution Performance

Using the C18 column with Formic Acid modifier ensures separation of the phenolic starting material from the ester product.

  • Resolution (Resorcinol / Product):

    
     (Excellent)
    
  • Resolution (Product / Bis-Impurity):

    
     (Good)
    
  • Note: If using Methanol instead of Acetonitrile, the "Bis" impurity elutes later, increasing run time but improving orthogonality.

References

  • Royal Society of Chemistry. (2018). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health (NIH). (1996). Ethyl bromoacetate: Nomination to the Committee on Safety Standards. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals - A Review. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Ethyl 2-(3-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling Ethyl 2-(3-hydroxyphenoxy)acetate, a compound utilized in various research and development applications. As a dedicated partner in your scientific endeavors, we aim to provide value beyond the product itself, fostering a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment

Based on the toxicological data of its structural analogs, Ethyl 2-(3-hydroxyphenoxy)acetate is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 2-(3-hydroxyphenoxy)acetate to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2]Prevents direct skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]Minimizes the inhalation of any dust or vapors, which could cause respiratory tract irritation.
Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of Ethyl 2-(3-hydroxyphenoxy)acetate from receipt to disposal.

Safe Handling Workflow for Ethyl 2-(3-hydroxyphenoxy)acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Receiving Receiving and Inspection Don_PPE->Receiving Storage Safe Storage Receiving->Storage Dispensing Dispensing in Fume Hood Storage->Dispensing Experiment Experimental Use Dispensing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Waste Segregation & Disposal Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE

Caption: A flowchart outlining the key steps for safely handling Ethyl 2-(3-hydroxyphenoxy)acetate.

Step-by-Step Operational Procedures
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] Keep the container tightly closed when not in use.[1]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.[1]

  • Experimental Procedures: Conduct all experimental work within a well-ventilated area or fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

All waste containing Ethyl 2-(3-hydroxyphenoxy)acetate should be considered hazardous.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain or in the general trash.[1][5]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling Ethyl 2-(3-hydroxyphenoxy)acetate, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET. (n.d.). Covestro. Retrieved from [Link]

  • 8 - SAFETY DATA SHEET. (2024, November 12). Bostik. Retrieved from [Link]

  • Safety Data Sheet Ethyl Acetate. (2024, May 17). Redox. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.